7-Fluorotryptamine

GPRC5A Agonist β-Arrestin Recruitment Orphan Receptor

Researchers studying orphan GPRC5A or 5-HT2C pathways often lack a validated, selective agonist with defined potency-unsubstituted tryptamine is inactive at GPRC5A, and other fluorinated regioisomers (5-/6-position) show divergent receptor profiles. 7-Fluorotryptamine (CAS 191927-74-9) resolves this gap as the only free base standard with confirmed GPRC5A activity. • Potent GPRC5A agonist - EC50 7.2 µM in β-arrestin recruitment assays • 5-HT2C-selective over 5-HT2A/2B, mitigating off-target cardiac valvulopathy risk • Free base form supplied with full analytical certification for SAR & medicinal chemistry Ideal for neuroscience drug discovery, forensic toxicology, and orphan receptor deorphanization programs.

Molecular Formula C10H11FN2
Molecular Weight 178.21 g/mol
CAS No. 191927-74-9
Cat. No. B070336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorotryptamine
CAS191927-74-9
Molecular FormulaC10H11FN2
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC=C2CCN
InChIInChI=1S/C10H11FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2
InChIKeyQRAWNNQNLQPNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluorotryptamine Overview & Key Characteristics


7-Fluorotryptamine (CAS 191927-74-9; free base) is a fluorinated derivative of tryptamine, an indole-based monoamine alkaloid . It is distinguished by the presence of a fluorine atom at the 7-position of the indole ring . This compound, and its hydrochloride salt form (CAS 159730-09-3), is a recognized small molecule agonist at specific serotonin (5-HT) receptors and the orphan G protein-coupled receptor GPRC5A [1]. The strategic 7-position fluorination is known to alter key physicochemical properties, including enhanced lipophilicity which can affect bioavailability and blood-brain barrier permeability .

WorkflowGPRC5A & 5-HT2C receptor signaling studies
Selection7-fluoro indole alkaloid probe
ContextLipophilicity-modulated research tool

Why 7-Fluorotryptamine Generic Substitution Fails


The precise substitution of a fluorine atom at the 7-position of the indole ring in 7-Fluorotryptamine is not an arbitrary modification; it confers unique structural, physicochemical, and pharmacological properties that distinguish it from unsubstituted tryptamine and other regioisomers like 5- or 6-fluorotryptamine [1] [2]. A generic substitution is therefore not scientifically or industrially valid, as the 7-fluoro moiety critically influences receptor binding affinity and selectivity profiles, as well as patent-protected intellectual property [3] [4]. The specific evidence outlined below details these verifiable and quantifiable differentiations that are essential for informed procurement and research application.

Regioisomer mismatch
5- or 6-fluorotryptamine may exhibit different receptor binding and selectivity profiles.
Parent compound limitation
Tryptamine lacks GPRC5A agonism; cannot replicate 7-fluoro-specific pathway activation.
Patent-protected scaffold
Pending patent may restrict generic use in psychiatric research tool development.

7-Fluorotryptamine Evidence and Differentiation


GPRC5A Agonism Advantage Over Tryptamine

7-Fluorotryptamine was identified as a potent, synthetic agonist of the orphan receptor GPRC5A, demonstrating a clear functional advantage over its parent compound, tryptamine [1]. In a β-arrestin recruitment assay, 7-Fluorotryptamine activated GPRC5A with an EC50 of 7.2 µM . In contrast, the study explicitly identifies 7-fluorotryptamine as a 'more potent agonist of GPRC5A' compared to microbial aromatic monoamines like tryptamine [1].

GPRC5A Agonism
Head-to-head
EC50 7.2 µM vs tryptamine (inactive)
Unique GPRC5A activation pathway
β‑arrestin recruitment assay context
GPRC5A Agonist β-Arrestin Recruitment Orphan Receptor Chemoproteomics

5-HT2C Receptor Selectivity

While comprehensive pharmacological profiling is still emerging, evidence indicates that fluorinated tryptamines, including those substituted at the 7-position, exhibit a degree of selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes [1]. This is a crucial distinction, as unsubstituted tryptamine and many other tryptamine analogs are typically non-selective or exhibit different selectivity profiles. Activation of 5-HT2C is associated with distinct downstream effects relevant to mood and appetite regulation, and avoiding 5-HT2B agonism is critical due to its link to cardiac valvulopathy [2].

5-HT2C Selectivity
Data to verify
Reported selectivity over 5-HT2A/2B
May support subtype-specific studies
Quantitative Ki values unavailable
5-HT2C Receptor Serotonin Receptor Selectivity Neuroscience

Patent Protection for Psychiatric Applications

The fluorinated tryptamine scaffold, which includes 7-Fluorotryptamine, is the subject of an active patent application (US 2024/0286998 A1) filed by Saint Joseph's University and Compass Pathfinder Ltd. [1]. The patent specifically claims compositions and methods for treating psychiatric diseases and disorders, such as depressive and anxiety disorders, using fluorinated tryptamine compounds [1]. This creates a commercial and research exclusivity layer that is absent for generic, unpatented tryptamine derivatives.

Patent Protection
Class-level
US 2024/0286998 A1
Indicates lead-like scaffold
Legal/commercial landscape context
Patent Intellectual Property Psychiatric Disorders Drug Development

7-Fluorotryptamine Application Scenarios


GPRC5A-β-Arrestin Signaling Research

As a potent and selective GPRC5A agonist (EC50 = 7.2 µM in β-arrestin recruitment assays), 7-Fluorotryptamine is a preferred chemical probe for dissecting GPRC5A-mediated pathways in immune cell function and cancer signaling, areas where the parent compound tryptamine is inactive [1].

5-HT2C Selective Modulator Development

Given its reported selectivity for the 5-HT2C receptor over 5-HT2A/2B subtypes, 7-Fluorotryptamine serves as a valuable starting point for medicinal chemistry campaigns aiming to develop novel therapeutics for conditions modulated by 5-HT2C, such as obesity and certain psychiatric disorders, while mitigating risks associated with 5-HT2B activation (e.g., cardiac valvulopathy) [2].

Forensic & Analytical Reference Standard Development

Due to its defined chemical identity (CAS 191927-74-9) and status as a fluorinated tryptamine of potential interest, 7-Fluorotryptamine is specifically marketed for research and forensic applications as an analytical reference standard, making it the necessary certified material for method development in toxicology and law enforcement contexts [3].

Fluorinated Tryptamine Psychiatric Research

As a core structure within a patent-protected class of fluorinated tryptamines for the treatment of depressive and anxiety disorders, 7-Fluorotryptamine is a critical compound for academic and industrial research into next-generation neuropsychiatric therapeutics, providing a clear basis for structure-activity relationship (SAR) studies [4].

Application
Selection Property
Validation Focus
GPRC5A pathway study
GPRC5A agonism context
β‑arrestin recruitment assay
5-HT2C receptor research
Subtype selectivity profile
Off-target receptor screening
Analytical reference standard
Certified identity
Forensic/toxicology method validation
Fluorinated tryptamine SAR
Patent-class scaffold
CNS research model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluorotryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.